molecular formula C7H6N2 B3350364 3H-indazole CAS No. 271-43-2

3H-indazole

Cat. No. B3350364
CAS RN: 271-43-2
M. Wt: 118.14 g/mol
InChI Key: GTKNRXQSCVVESA-UHFFFAOYSA-N
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Description

3H-indazole, also known as isoindazole, is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and pyrazole . It is an amphoteric molecule which can be protonated to an indazolium cation or deprotonated to an indazolate anion . The molecular formula of 3H-indazole is C7H6N2 .


Synthesis Analysis

The synthesis of 1H-indazole has been developed through nitrosation of o-methylacetanilide followed by rearrangement and cyclization . A general route for the synthesis of 1H-indazole has been developed through nitrosation of o-methylacetanilide followed by rearrangement and cyclization . The diazotization of o-alkynylanilines with subsequent cyclization provided 3-substituted 1H-indazoles .


Molecular Structure Analysis

The molecular weight of 3H-indazole is 134.1353 . The IUPAC Standard InChI of 3H-indazole is InChI=1S/C7H6N2O/c10-7-5-3-1-2-4-6 (5)8-9-7/h1-4H, (H2,8,9,10) .


Chemical Reactions Analysis

Indazole is a bicyclic heteroaromatic nitrogen heterocycle, constituted by fusion of benzene with the “d” site of the 1,2-azole (pyrazole) ring . It is also known as benzo [d]pyrazole and exists in three tautomeric structures: 1H-indazole, 2H-indazole, and 3H-indazole . Out of three tautomeric structures, 1H-indazole is more stable compared to 2H-indazole .


Physical And Chemical Properties Analysis

3H-indazole is a colorless crystalline and weakly basic solid . It is soluble in acid but insoluble in water, ether, and alcohol .

Safety And Hazards

3H-indazole causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry . The recent advances in various methods for the synthesis of indazole derivatives and the current developments in the biological activities of indazole-based compounds are also presented .

properties

IUPAC Name

3H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)5-8-9-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKNRXQSCVVESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432750
Record name 3H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-indazole

CAS RN

271-43-2
Record name 3H-Indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=271-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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